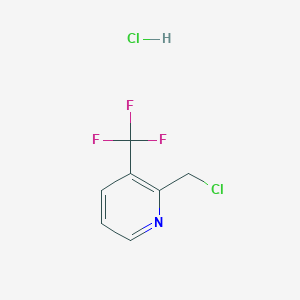
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
Vue d'ensemble
Description
Trifluoromethyl-containing compounds, such as 2-Hydroxy-5-(trifluoromethyl)pyridine , play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as model substrates for regioexhaustive functionalization .
Synthesis Analysis
The trifluoromethyl group has been the subject of recent advances in trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of trifluoromethyl-containing compounds .Molecular Structure Analysis
The molecular structure of these compounds typically includes a trifluoromethyl group (CF3) attached to a pyridine ring . The exact structure would depend on the specific compound and the position of the trifluoromethyl group on the ring .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 163.10 g/mol and a melting point of 145.0°C to 149.0°C .Applications De Recherche Scientifique
The trifluoromethyl group plays an increasingly important role in various scientific fields, including pharmaceuticals, agrochemicals, and materials . This is due to its ability to enhance the biological activity of many compounds, making it a valuable functional group in drug design and synthesis .
In terms of application, the trifluoromethylation of carbon-centered radical intermediates is a common procedure . This process involves the addition of a trifluoromethyl group to a carbon-centered radical, which can be generated through various methods such as photolysis, thermal decomposition, and electron transfer .
-
Radical Trifluoromethylation : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
-
Functionalization of Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
-
Radical Trifluoromethylation : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
-
Functionalization of Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
-
Trifluoromethyl-pyridine Carboxylic Acid Zn Complexes : Isomeric ligands usually affect the structure and biological activity of complexes . Two complexes were synthesized with isomeric ligands (Htpc = 5-(trifluoromethyl) pyridine-2-carboxylic acid, Htfc = 4-(trifluoromethyl) nicotinic acid). Single crystal X-ray studies revealed the structural differences between the two complexes . Due to the structural variations between the two complexes, the binding activity of two complexes with bovine serum albumin (BSA) or calf thymus DNA (CT-DNA) changed .
Safety And Hazards
Orientations Futures
The future directions in the research and application of trifluoromethyl-containing compounds are promising. They are becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research will likely focus on developing new synthesis methods and exploring new applications .
Propriétés
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTLOPHZEUSOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
864264-98-2 | |
| Record name | 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



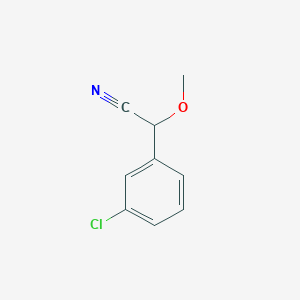
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
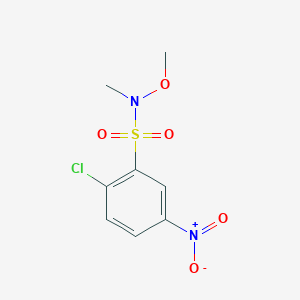
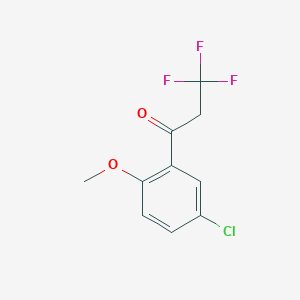
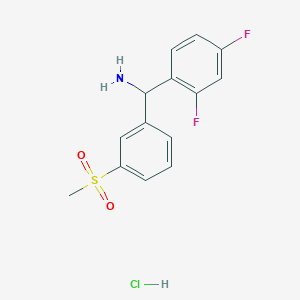
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
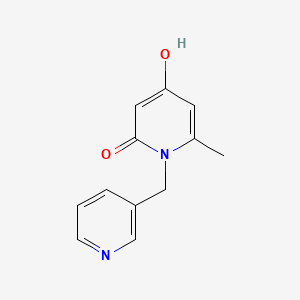

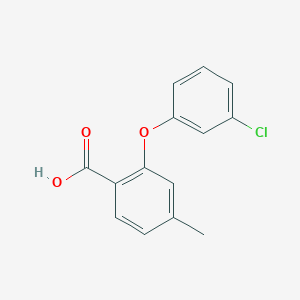
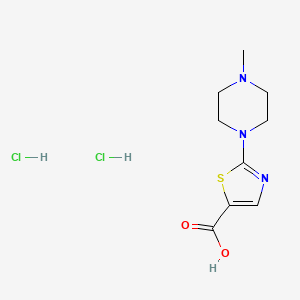
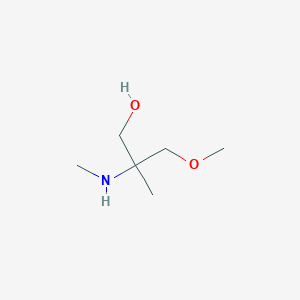
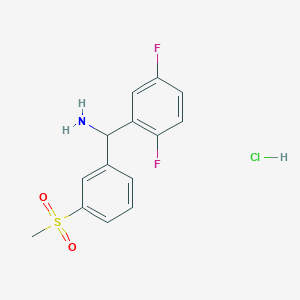
![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
